Mmp-9-IN-3

Description

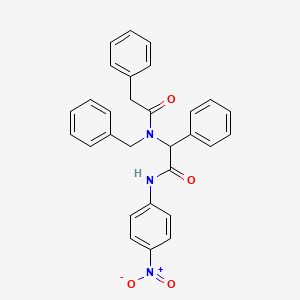

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H25N3O4 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

2-[benzyl-(2-phenylacetyl)amino]-N-(4-nitrophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C29H25N3O4/c33-27(20-22-10-4-1-5-11-22)31(21-23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)29(34)30-25-16-18-26(19-17-25)32(35)36/h1-19,28H,20-21H2,(H,30,34) |

InChI Key |

FUXYTSOUUZCQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Matrix Metalloproteinase-9 (MMP-9) and its Inhibition

Disclaimer: The specific compound "Mmp-9-IN-3" is not documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action of Matrix Metalloproteinase-9 (MMP-9) and the general principles of its inhibition, which would be applicable to a putative inhibitor like this compound.

Core Mechanism of MMP-9

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B or 92 kDa type IV collagenase, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its activity is crucial for physiological processes such as tissue remodeling, wound healing, and immune cell migration.[1][2] However, dysregulated MMP-9 activity is implicated in various pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular disorders.[1][3][4]

Structure and Activation of MMP-9

MMP-9 is synthesized as an inactive zymogen (pro-MMP-9) with a molecular weight of approximately 92 kDa.[2] The structure of pro-MMP-9 consists of several key domains:

-

Pro-domain: Contains a conserved cysteine residue that forms a "cysteine switch" by coordinating with the catalytic zinc ion, maintaining the enzyme in an inactive state.[2][4]

-

Catalytic Domain: Harbors the active site with a catalytic zinc ion coordinated by three histidine residues. This domain also contains three fibronectin type II repeats that are crucial for binding to substrates like gelatin and collagen.[4][5][6]

-

Hinge Region: A flexible linker region.

-

Hemopexin-like Domain: Involved in substrate specificity and interaction with tissue inhibitors of metalloproteinases (TIMPs).[5]

Activation of pro-MMP-9 to its 82 kDa active form involves the proteolytic removal of the pro-domain, which disrupts the cysteine switch.[2][5] This can be initiated by other proteases such as MMP-3 (stromelysin-1), plasmin, and other MMPs.[2][5][7]

Substrate Specificity and Proteolytic Activity

Once activated, MMP-9 cleaves a wide range of ECM components, including:

-

Type IV and V collagen

-

Gelatin (denatured collagen)[5]

-

Elastin[8]

-

Fibronectin[8]

-

Laminin

-

Proteoglycans[8]

Beyond ECM remodeling, MMP-9 also processes a variety of non-ECM substrates, including growth factors, cytokines, and cell surface receptors, thereby modulating cellular signaling pathways.[4][5][8]

Signaling Pathways Involving MMP-9

MMP-9 is a key modulator of multiple signaling pathways that are critical in both physiological and pathological conditions. Its proteolytic activity can directly and indirectly influence cell behavior, including proliferation, migration, invasion, and survival.

Pro-Tumorigenic and Pro-Inflammatory Signaling

In cancer and inflammation, the expression and activity of MMP-9 are often upregulated. MMP-9 contributes to disease progression through several mechanisms:

-

ECM Degradation and Invasion: By breaking down the basement membrane and interstitial matrix, MMP-9 facilitates the invasion of cancer cells into surrounding tissues and their intravasation into blood vessels, a critical step in metastasis.[3]

-

Release of Growth Factors: MMP-9 can release sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), from the ECM, thereby promoting angiogenesis and tumor growth.[4][9]

-

Modulation of Cell Adhesion: Cleavage of cell adhesion molecules by MMP-9 can disrupt cell-cell and cell-matrix interactions, promoting cell migration.

-

Inflammatory Cell Recruitment: MMP-9 can process chemokines and cytokines, such as Interleukin-8 (IL-8), to enhance their chemotactic activity, leading to the recruitment of inflammatory cells to the tumor microenvironment.[4][10]

The diagram below illustrates the central role of MMP-9 in promoting cancer progression.

Dual Roles of MMP-9

It is important to note that MMP-9 can also have context-dependent tumor-suppressive roles. For instance, it can generate anti-angiogenic fragments like angiostatin and endostatin and can modulate Notch signaling, which can have anti-proliferative effects in certain contexts.[11][12]

Mechanism of Action of MMP-9 Inhibitors

Given the role of MMP-9 in various diseases, its inhibition is a major therapeutic strategy. MMP-9 inhibitors can be broadly categorized based on their mechanism of action.

Active Site-Directed Inhibitors

These are the most common types of MMP inhibitors.

-

Zinc-Chelating Inhibitors: These small molecules, often containing a hydroxamate group, bind to the catalytic zinc ion in the active site, rendering the enzyme inactive.[1][3] While effective, early broad-spectrum MMP inhibitors of this class showed significant off-target effects and failed in clinical trials due to low specificity.[6]

-

Non-Zinc-Chelating Inhibitors: These inhibitors bind to the active site without directly chelating the zinc ion. They often interact with the substrate-binding pockets, particularly the S1' pocket, to achieve selectivity.

Inhibitors Targeting Exosites

To overcome the lack of specificity of active-site inhibitors, newer strategies target less conserved regions of the enzyme.

-

Hemopexin Domain Inhibitors: These agents bind to the hemopexin-like domain, interfering with substrate binding or MMP-9 dimerization.

-

Fibronectin Domain Inhibitors: Molecules that target the fibronectin type II repeats can block the binding of MMP-9 to collagen and gelatin.

Inhibition of MMP-9 Activation

Another therapeutic approach is to prevent the conversion of pro-MMP-9 to its active form. This can be achieved by inhibiting the activating proteases (e.g., MMP-3) or by developing inhibitors that specifically bind to the zymogen and prevent its cleavage.[6]

The diagram below illustrates the different mechanisms of MMP-9 inhibition.

Quantitative Data

The following table summarizes key quantitative parameters related to MMP-9 and its detection.

| Parameter | Value | Reference |

| Molecular Weight (Human) | ||

| Pro-MMP-9 | ~92 kDa | [2] |

| Active MMP-9 | ~82 kDa | [2] |

| ELISA Assay Range | ||

| Human MMP-9 (Quantikine) | 0.3 - 20 ng/mL | |

| Human MMP-9 (Biotrak) | 0.5 - 16 ng/mL (standard)0.125 - 4 ng/mL (sensitive) | [13] |

| MMP-9 Activity Assay Sensitivity | ||

| Mouse MMP-9 Activity Assay | 20 pg/mL (1 hr incubation)1 pg/mL (6 hr incubation) | [14] |

| Fluorogenic Substrate | ||

| Excitation/Emission | 485 nm / 530 nm | [15] |

Experimental Protocols

Several standard laboratory techniques are used to assess the expression and activity of MMP-9 and to evaluate the efficacy of its inhibitors.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the gelatinolytic activity of MMP-9 in biological samples.

Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows active MMP-9 to digest the gelatin. Staining the gel with Coomassie Blue reveals areas of digestion as clear bands against a blue background.

Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove cells.[16] Concentrate the media if necessary.

-

Electrophoresis: Mix samples with a non-reducing sample buffer and load onto a 7.5-10% polyacrylamide gel containing 0.1% gelatin.[16][17] Run the gel at a constant voltage.

-

Renaturation: Wash the gel twice for 30 minutes with a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.[16][17]

-

Incubation: Incubate the gel overnight at 37°C in an incubation buffer containing Tris-HCl, NaCl, and CaCl2.[16][17]

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes, followed by destaining until clear bands are visible.[16][17]

The workflow for gelatin zymography is depicted below.

MMP-9 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used for the quantitative measurement of MMP-9 protein in various samples.

Principle: A capture antibody specific for MMP-9 is coated onto a microplate. The sample is added, and any MMP-9 present binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP and a substrate to produce a colorimetric signal that is proportional to the amount of MMP-9.

Methodology:

-

Plate Preparation: Use a microplate pre-coated with an anti-human MMP-9 antibody.[18][19]

-

Standard and Sample Addition: Add standards and samples to the wells and incubate for 2-2.5 hours at room temperature.[18]

-

Detection Antibody: Add biotinylated anti-human MMP-9 antibody to each well and incubate for 1 hour at room temperature.[18][19]

-

Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.[18]

-

Substrate Development: Add TMB substrate and incubate for 30 minutes.[18]

-

Stop Reaction: Add stop solution and read the absorbance at 450 nm.[18]

Western Blotting for MMP-9 Expression

Western blotting is used to detect the presence and size of MMP-9 protein in a sample.

Principle: Proteins in a sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for MMP-9, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

Methodology:

-

Sample Lysis and Protein Quantification: Lyse cells or tissues and determine the total protein concentration.

-

SDS-PAGE: Load 10-25 µg of total protein per lane and separate by SDS-PAGE.[20]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MMP-9 overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Conclusion

MMP-9 is a critical enzyme involved in a multitude of physiological and pathological processes. Its complex regulation, diverse substrate profile, and involvement in key signaling pathways make it a challenging but important therapeutic target. A thorough understanding of its mechanism of action is essential for the development of specific and effective inhibitors for the treatment of cancer, inflammation, and other diseases where MMP-9 activity is dysregulated. While the specific details of "this compound" are not available, the principles and methodologies outlined in this guide provide a solid foundation for its characterization and evaluation as a potential therapeutic agent.

References

- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. MMP9 - Wikipedia [en.wikipedia.org]

- 3. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inflammation Induced by MMP-9 Enhances Tumor Regression of Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quickzyme.com [quickzyme.com]

- 14. ilexlife.com [ilexlife.com]

- 15. biozyme-inc.com [biozyme-inc.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. raybiotech.com [raybiotech.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]

Navigating the Selectivity Landscape of MMP-9 Inhibitors

A Technical Overview for Researchers and Drug Development Professionals

Matrix metalloproteinase-9 (MMP-9) has emerged as a critical therapeutic target in a spectrum of diseases, including cancer, neuroinflammatory disorders, and fibrotic conditions.[1] The development of potent and selective MMP-9 inhibitors, however, has been a significant challenge due to the highly conserved active site among the MMP family members. This technical guide provides an in-depth analysis of the selectivity profiles of various MMP-9 inhibitors, details the experimental protocols for their characterization, and illustrates the underlying principles of selective inhibition.

The Challenge of Selective MMP-9 Inhibition

The clinical translation of broad-spectrum MMP inhibitors has been hampered by off-target effects, largely attributed to their lack of selectivity. This has spurred the development of highly selective inhibitors that can precisely target MMP-9, minimizing undesirable side effects.[1] Achieving selectivity is a complex task due to the structural similarities across the MMP family, particularly within the catalytic domain.

Quantitative Selectivity Profiles of MMP-9 Inhibitors

While information on a specific inhibitor designated "Mmp-9-IN-3" is not publicly available, this section summarizes the selectivity data for other well-characterized MMP-9 inhibitors, offering valuable insights into the principles of selective inhibition.

| Inhibitor | Target MMP | IC50/Ki | Counter-Screened MMPs | IC50/Ki (Counter-Screen) | Fold Selectivity | Reference |

| JNJ0966 | proMMP-9 (inhibition of activation) | IC50 = 429 nM | MMP-1, MMP-2, MMP-14 (catalytic activity) | No inhibition at 10 µM | >23 | [1] |

| AG-L-66085 | MMP-9 | IC50 = 5 nM | MMP-1 | IC50 = 1.05 µM | 210 | [2] |

| Bivalent Carboxylate Inhibitor (Compound 7) | Trimeric MMP-9 | IC50 = 0.1 nM | Monomeric MMP-9 | IC50 = 56 nM | 560 | [3] |

| MMP-2 | IC50 = 5 nM | 50 | [3] | |||

| MMP-3 | IC50 = 7.7 nM | 77 | [3] | |||

| MMP-8 | IC50 = 14.5 nM | 145 | [3] | |||

| GS-5745 (Andecaliximab) | MMP-9 | - | Other MMPs | Highly Selective | [2][4] | |

| Engineered SPINK2 Inhibitors | MMP-9 | Low nM Ki | MMP-1, -2, -8, -13 and 8 other MMPs | No cross-reactivity at 1 µM | >1000 | [5] |

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant. A higher fold selectivity indicates a more specific inhibitor.

Experimental Protocols for Determining MMP-9 Selectivity

The determination of an inhibitor's selectivity profile is a critical step in its preclinical development. The following are detailed methodologies for key experiments.

In Vitro Enzymatic Assays

These assays directly measure the inhibitory effect of a compound on the catalytic activity of purified MMPs.

-

Objective: To determine the IC50 values of an inhibitor against a panel of MMPs.

-

Materials:

-

Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13, MMP-14).

-

Fluorogenic MMP substrate (e.g., DQ-gelatin, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

Test inhibitor and a broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).

-

96-well microplates (black, clear bottom).

-

Fluorescence plate reader.

-

-

Procedure:

-

Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., using APMA or other proteases like MMP-3 for pro-MMP-9 activation).[6]

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In the microplate, add the assay buffer, the activated MMP enzyme, and the inhibitor at various concentrations.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and to assess the inhibitory effect of compounds.

-

Objective: To visualize the inhibition of MMP-9 activity.

-

Materials:

-

SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL).

-

Samples containing active MMP-9 (e.g., conditioned media from cell culture).

-

Test inhibitor.

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water).

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

Coomassie Brilliant Blue staining solution and destaining solution.

-

-

Procedure:

-

Incubate the MMP-9 containing samples with or without the test inhibitor for a specified time.

-

Mix the samples with non-reducing sample buffer and load them onto the gelatin-containing SDS-PAGE gel without boiling.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.

-

Incubate the gel in the developing buffer at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Clear bands will appear on the gel where the gelatin has been degraded by the active MMPs. The intensity of these bands will be reduced in the presence of an effective inhibitor.

-

Visualizing Selectivity and Inhibition Mechanisms

Understanding the structural basis of selectivity is crucial for rational drug design. The following diagrams illustrate key concepts.

Caption: A typical workflow for identifying and characterizing selective MMP-9 inhibitors.

Caption: A comparison of active site versus allosteric inhibition strategies for MMP-9.

Future Directions in Selective MMP-9 Inhibition

The development of highly selective MMP-9 inhibitors remains a key objective in the field. Novel approaches, such as targeting exosites or developing inhibitors of zymogen activation, are proving to be effective strategies for achieving high selectivity.[1][7] Furthermore, the use of engineered protein inhibitors, like the SPINK2 library, offers a promising avenue for generating inhibitors with exceptional specificity.[5] Continued research into the structural and functional differences between MMPs will undoubtedly pave the way for the next generation of safe and effective MMP-9-targeted therapies.

References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bivalent Inhibitor with Selectivity for Trimeric MMP-9 Amplifies Neutrophil Chemotaxis and Enables Functional Studies on MMP-9 Proteoforms [mdpi.com]

- 4. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Selective MMP-9 Inhibitor: A Case Study on Allosteric Inhibition

Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a compound designated "Mmp-9-IN-3." Therefore, this technical guide will focus on a well-characterized, highly selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), JNJ0966, as a representative example to illustrate the principles of MMP-9 inhibition, binding affinity and kinetics, experimental evaluation, and impact on signaling pathways.

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) and is implicated in a multitude of physiological and pathological processes.[1][2] Its dysregulation is a hallmark of various diseases, including cancer, fibrosis, and inflammatory disorders, making it a compelling therapeutic target.[3][4] The development of selective MMP-9 inhibitors has been a significant challenge due to the high degree of homology within the MMP family. This guide provides a detailed overview of a novel approach to selective MMP-9 inhibition through the allosteric targeting of its zymogen form, using the small molecule JNJ0966 as a case study.[3]

Binding Affinity and Kinetics of Selective MMP-9 Inhibitors

The efficacy of an inhibitor is defined by its binding affinity and kinetics. For MMP-9 inhibitors, these parameters are typically quantified by values such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). The following tables summarize the binding data for JNJ0966 and other notable selective MMP-9 inhibitors.

Table 1: Binding Affinity of JNJ0966 to MMP-9

| Parameter | Value | Species | Method |

| KD | 5.0 µM | Human (recombinant) | ThermoFluor® |

Data sourced from a study on the discovery of JNJ0966, which highlights its binding to the proMMP-9 form.[3]

Table 2: Inhibitory Activity of Various Selective MMP-9 Inhibitors

| Inhibitor | IC50 / Ki | Target | Notes |

| JNJ0966 | No inhibition of active enzyme | Active catMMP-9 and catMMP-3 | Inhibits proMMP-9 activation, not the active enzyme.[3] |

| M91002 | Ki: 2.3 ± 0.6 nM, IC50: 8.5 ± 2.1 nM | Active MMP-9 | Potent inhibitor of proteolytic activity.[5] |

| M91005 | Ki: 1.4 ± 0.2 nM, IC50: 8.2 ± 1.2 nM | Active MMP-9 | Strong inhibitory activity against active MMP-9.[5] |

Experimental Protocols

The determination of binding affinity and inhibitory potential of MMP-9 inhibitors involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

1. ThermoFluor® Assay (Thermal Shift Assay)

This high-throughput screening method was utilized to identify compounds that bind to and stabilize the MMP-9 protein, such as JNJ0966.[3]

-

Principle: The assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. Ligand binding typically increases the Tm.

-

Protocol:

-

Recombinant, catalytically inactive human proMMP-9 is purified.

-

The protein is mixed with the fluorescent dye (e.g., SYPRO Orange) in a multi-well plate.

-

Test compounds (like JNJ0966) are added to the wells at various concentrations.

-

The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a function of temperature.

-

The change in Tm in the presence of the compound is used to determine the binding affinity (KD).

-

2. Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-9 and to assess the effect of inhibitors on zymogen activation.[3]

-

Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzyme to renature. The gel is then incubated in a developing buffer, during which the enzyme digests the gelatin. Clear bands on a stained background indicate enzymatic activity.

-

Protocol:

-

Samples containing proMMP-9 are incubated with or without the inhibitor (e.g., 10 µM JNJ0966) for various time points to assess the kinetics of maturation.[3]

-

The samples are loaded onto a polyacrylamide gel copolymerized with gelatin.

-

Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow protein renaturation.

-

The gel is incubated in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin digestion.

-

The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.

-

3. Fluorometric Inhibitor Screening Assay

This is a common method to determine the IC50 of inhibitors against the active form of MMP-9.

-

Principle: A quenched fluorogenic substrate is used. When cleaved by active MMP-9, a fluorescent group is released, leading to an increase in fluorescence that can be measured over time.[6][7]

-

Protocol:

-

Active MMP-9 enzyme is incubated with various concentrations of the test inhibitor.

-

A FRET-based MMP-9 substrate is added to initiate the reaction.

-

The fluorescence intensity is measured kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm).[6][7]

-

The rate of substrate cleavage is determined, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

-

Signaling Pathways Modulated by MMP-9

MMP-9 is a downstream effector of various signaling pathways that regulate its expression and is also capable of modulating signaling cascades through the processing of extracellular signaling molecules. Selective inhibition of MMP-9 can therefore have profound effects on cellular behavior.

Extracellular signals such as growth factors (e.g., TGF-β, PDGF) and proinflammatory cytokines (e.g., TNF-α, IL-1β) bind to their respective receptors, triggering intracellular signaling cascades.[8] Key pathways leading to the upregulation of MMP-9 transcription include:

-

NF-κB Pathway: Activated by cytokines like TNF-α and IL-1, NF-κB translocates to the nucleus and binds to the MMP-9 promoter, inducing its transcription.[8][9]

-

PI3K/AKT Pathway: This pathway, often activated by growth factors, can lead to the activation of transcription factors that promote MMP-9 expression.[8]

-

MAPK/ERK Pathway: Another crucial pathway in cell proliferation and survival that can also upregulate MMP-9.[8]

Once secreted, active MMP-9 can cleave a variety of substrates, thereby influencing:

-

Cell Migration and Invasion: By degrading ECM components like collagen and elastin, MMP-9 facilitates cell movement.[1]

-

Angiogenesis: MMP-9 can release matrix-sequestered growth factors like VEGF, promoting the formation of new blood vessels.[1]

-

Inflammation: MMP-9 can process cytokines and chemokines, altering their activity and contributing to the inflammatory response.[1]

The allosteric inhibitor JNJ0966, by preventing the activation of proMMP-9, effectively blocks these downstream events before they can occur.

Visualizations

Below are diagrams illustrating key concepts described in this guide, created using the DOT language for Graphviz.

Caption: Workflow for the identification and validation of a selective MMP-9 inhibitor.

Caption: Signaling pathways regulating MMP-9 expression and its downstream effects.

Conclusion

The development of highly selective MMP-9 inhibitors holds significant promise for the treatment of a wide range of diseases. The case of JNJ0966 demonstrates a novel and effective strategy for achieving selectivity by targeting the allosteric regulation of the MMP-9 zymogen, thereby preventing its activation. This approach circumvents the challenges of targeting the highly conserved active site of MMPs. A thorough understanding of the binding affinity, kinetics, and the complex signaling networks involving MMP-9 is crucial for the continued development of next-generation inhibitors with improved therapeutic profiles. The experimental protocols and pathway analyses presented in this guide provide a framework for the evaluation and characterization of such novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. MMP9 - Wikipedia [en.wikipedia.org]

- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MMP-9 in Neuroinflammation and a Technical Guide to Its Inhibition

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Mmp-9-IN-3" at the time of this writing. Therefore, this technical guide provides a comprehensive overview of the role of Matrix Metalloproteinase-9 (MMP-9) in neuroinflammation and the methodologies for evaluating MMP-9 inhibitors, using examples of known inhibitors to illustrate key concepts and data. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation.

Introduction: MMP-9 as a Key Mediator of Neuroinflammation

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical player in the pathogenesis of various neuroinflammatory diseases.[1][2][3] Under physiological conditions, MMP-9 is involved in processes such as synaptic plasticity, learning, and memory.[4] However, its dysregulation and overexpression are strongly implicated in the pathology of conditions like multiple sclerosis, stroke, traumatic brain injury, and epilepsy.[1][5][6]

MMP-9 contributes to neuroinflammation through several mechanisms:

-

Blood-Brain Barrier (BBB) Disruption: MMP-9 degrades components of the extracellular matrix (ECM) and tight junction proteins that form the BBB, increasing its permeability.[1][7] This allows for the infiltration of peripheral immune cells into the central nervous system (CNS), exacerbating the inflammatory response.[1]

-

Immune Cell Migration: By breaking down the ECM, MMP-9 creates pathways for leukocytes to migrate into the brain parenchyma.[1][7]

-

Cytokine and Chemokine Modulation: MMP-9 can process and activate pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, amplifying the inflammatory cascade.[1][7]

-

Demyelination and Neuronal Damage: MMP-9 can directly degrade myelin basic protein, contributing to demyelination, and its activity is associated with neuronal apoptosis.[2]

Given its central role, selective inhibition of MMP-9 presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences.

Quantitative Data on Representative MMP-9 Inhibitors

While data for "this compound" is unavailable, the following tables summarize quantitative data for other known MMP-9 inhibitors to provide a reference for the types of endpoints and efficacy measures used in the field.

Table 1: In Vitro Potency of Selected MMP-9 Inhibitors

| Inhibitor | Target(s) | Assay Type | IC50 | Reference |

| JNJ0966 | Selective proMMP-9 activation inhibitor | Trypsin-dependent proMMP-9 activation | 429 nM | [5] |

| GM6001 (Ilomastat) | Broad-spectrum MMP inhibitor | HT1080 cell invasion assay | 1.4 µM | [5] |

| Doxycycline | Broad-spectrum MMP inhibitor | HT1080 cell invasion assay | 21 µM | [5] |

| MMP-9-IN-9 | Selective MMP-9 inhibitor | Enzymatic assay | 5 nM | [6] |

| BPHA | MMP-2, MMP-9, MMP-14 inhibitor | Enzymatic assay | 16 nM | [6] |

Table 2: Effects of MMP-9 Inhibitors in Preclinical Neuroinflammation Models

| Inhibitor | Animal Model | Disease | Key Findings | Reference |

| GM6001 (Ilomastat) | Rat cortical contusion model | Traumatic Brain Injury | Attenuated BBB disruption and brain edema. | [6] |

| BB-94 (Batimastat) | PTx-injected CCL2-overexpressing mice | Neuroinflammation | Alleviated symptoms of neuroinflammation. | [2] |

| MMP-9 Gene Deletion | Mouse model of postoperative ileus | Post-operative Ileus | Protected from inflammation and dysmotility. | [8] |

| MMP-2/MMP-9 Inhibitor II | Mouse model of postoperative ileus | Post-operative Ileus | Reduced infiltration of myeloperoxidase-positive immune cells. | [8] |

| GS-5745 (humanized mAb) | DSS-induced mouse model | Ulcerative Colitis (as a model of inflammation) | Reduced disease severity. | [9][10] |

Experimental Protocols

This section details common methodologies for assessing the efficacy of MMP-9 inhibitors in the context of neuroinflammation.

In Vitro Assays

3.1.1. Gelatin Zymography

-

Principle: This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples. Proteins in a sample are separated by size via SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMP-9 will digest the gelatin in the region to which it migrated, resulting in a clear band against a stained background.

-

Protocol:

-

Prepare cell lysates or conditioned media from neuroinflammatory cell culture models (e.g., LPS-stimulated microglia or astrocytes).

-

Run samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow protein renaturation.

-

Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry.

-

3.1.2. FRET-Based MMP-9 Activity Assay

-

Principle: This is a high-throughput method for screening MMP-9 inhibitors. A fluorescently quenched substrate is used, which, when cleaved by active MMP-9, releases the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

-

Protocol:

-

Reconstitute recombinant active MMP-9 enzyme and the FRET-based substrate in an appropriate assay buffer.

-

In a 96-well plate, add the test inhibitor at various concentrations.

-

Add the active MMP-9 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding the MMP-9 substrate.

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).

-

Calculate the rate of substrate cleavage and determine the IC50 of the inhibitor.

-

3.1.3. Cell Invasion Assay

-

Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix, a process that is often dependent on MMP activity. It is a functional cellular assay to assess the efficacy of MMP-9 inhibitors.

-

Protocol:

-

Use a transwell chamber system where the upper and lower chambers are separated by a porous membrane coated with Matrigel™ or a similar basement membrane extract.

-

Plate cells (e.g., HT1080 fibrosarcoma cells, which have high endogenous MMP-9 expression, or primary microglia) in the upper chamber in serum-free media containing the test inhibitor.

-

Add a chemoattractant (e.g., serum-containing media) to the lower chamber.

-

Incubate for 24-48 hours.

-

Non-invading cells on the top of the membrane are removed.

-

Cells that have invaded through the membrane to the lower surface are fixed, stained, and counted.

-

In Vivo Models of Neuroinflammation

3.2.1. Experimental Autoimmune Encephalomyelitis (EAE)

-

Principle: EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunization with myelin-derived antigens, leading to an autoimmune response against the CNS, characterized by inflammation, demyelination, and BBB breakdown, all processes involving MMP-9.

-

Protocol:

-

Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

-

Begin treatment with the MMP-9 inhibitor at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs).

-

Monitor the animals daily for clinical signs of disease and score them on a standardized scale (e.g., 0 = no disease, 5 = moribund).

-

At the end of the study, collect CNS tissue for histological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Measure MMP-9 activity in the CNS tissue using gelatin zymography or ELISA.

-

3.2.2. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

-

Principle: This model mimics ischemic stroke, where MMP-9 plays a crucial role in the subsequent BBB breakdown, edema formation, and neuronal damage.

-

Protocol:

-

Induce transient focal cerebral ischemia in rodents by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 60-90 minutes), followed by reperfusion.

-

Administer the MMP-9 inhibitor before, during, or after the ischemic insult.

-

Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

Measure infarct volume at the end of the study using TTC staining of brain slices.

-

Evaluate BBB permeability by measuring the extravasation of Evans blue dye into the brain parenchyma.

-

Assess MMP-9 expression and activity in the ischemic brain tissue.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Leading to MMP-9 Expression

The expression of MMP-9 is induced by various pro-inflammatory stimuli and is regulated by complex signaling cascades.

References

- 1. Matrix Metalloproteinase 9 in Epilepsy: The Role of Neuroinflammation in Seizure Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fau.digital.flvc.org [fau.digital.flvc.org]

- 4. Mmp-9 inhibitors in the brain: can old bullets shoot new targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications [mdpi.com]

- 8. Matrix Metalloproteinase-9 Inhibition Reduces Inflammation and Improves Motility in Murine Models of Post-Operative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]

Preclinical Evaluation of MMP-9 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is centered on the preclinical evaluation of Matrix Metalloproteinase-9 (MMP-9) inhibitors, it is important to note that publicly available, peer-reviewed preclinical studies on the specific compound "Mmp-9-IN-3" are scarce. This compound is commercially available and described as a potent MMP-9 inhibitor with an IC50 of 5.56 nM that also exhibits inhibitory activity against AKT (IC50: 2.11 nM) and induces apoptosis in cancer cells.[1] The following sections outline a comprehensive framework for the preclinical assessment of a novel MMP-9 inhibitor, using established methodologies and drawing on the broader landscape of MMP-9 research.

Introduction to MMP-9 as a Therapeutic Target

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[2][3][4] MMP-9 is synthesized as an inactive zymogen (pro-MMP-9) and is activated by other proteases, such as MMP-3 (stromelysin-1).[2][5][6]

Dysregulated MMP-9 activity is implicated in a wide range of pathologies, including:

-

Cancer: MMP-9 facilitates tumor invasion, metastasis, and angiogenesis by breaking down the ECM, releasing pro-angiogenic factors, and modulating cell-cell and cell-ECM interactions.[2][3][7][8] Elevated MMP-9 levels are often correlated with poor prognosis in various cancers.[3][7]

-

Inflammatory Diseases: MMP-9 is involved in inflammatory processes, including ulcerative colitis, by mediating tissue remodeling and modulating cytokine and chemokine activity.[7][9]

-

Cardiovascular Diseases: It contributes to pathological remodeling in conditions like myocardial infarction.[10]

Given its central role in disease pathogenesis, the selective inhibition of MMP-9 presents a promising therapeutic strategy. However, early broad-spectrum MMP inhibitors were hampered by dose-limiting toxicities, such as musculoskeletal syndrome, underscoring the need for highly selective agents.[2][7]

Core Preclinical Evaluation Workflow

A robust preclinical program for an MMP-9 inhibitor like this compound would typically follow a multi-stage process to establish its potency, selectivity, mechanism of action, pharmacokinetic profile, and in vivo efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP9: A Tough Target for Targeted Therapy for Cancer [mdpi.com]

- 4. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMP9 - Wikipedia [en.wikipedia.org]

- 7. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]

- 10. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Mmp-9 Specificity: A Technical Guide on the Allosteric Inhibitor JNJ0966

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural basis for the specificity of a highly selective matrix metalloproteinase-9 (MMP-9) inhibitor. As the specific compound "Mmp-9-IN-3" does not correspond to a known agent in published scientific literature, this document will focus on the well-characterized, selective, allosteric MMP-9 inhibitor, JNJ0966, as a representative example to explore the principles of high-specificity inhibition. The mechanisms and methodologies described herein are broadly applicable to the study of other selective MMP inhibitors.

Executive Summary

The historical development of matrix metalloproteinase (MMP) inhibitors has been challenging due to the high degree of structural conservation across the MMP family, leading to off-target effects and clinical trial failures.[1] The discovery of JNJ0966 represents a significant advancement, demonstrating that high selectivity for MMP-9 can be achieved through a novel allosteric mechanism that targets the activation of the MMP-9 zymogen (pro-MMP-9) rather than the catalytic site of the active enzyme.[1] This inhibitor interacts with a unique structural pocket near the zymogen cleavage site, a region not conserved across other MMPs, thereby conferring its remarkable specificity.[1] This guide will dissect the structural interactions, present the quantitative data supporting its selectivity, and detail the experimental protocols used in its characterization.

Quantitative Data for JNJ0966 Selectivity

The selectivity of JNJ0966 was determined through a series of biochemical assays. The data clearly indicates that JNJ0966 is a potent inhibitor of pro-MMP-9 activation and does not affect the catalytic activity of already active MMPs, nor does it inhibit the activation of the closely related zymogen, pro-MMP-2.[1]

| Target | Assay Type | JNJ0966 Effect | Quantitative Value (KD) | Reference |

| pro-MMP-9 | Thermal Stability Assay | Binds to and stabilizes the zymogen | 5.0 µM | [1] |

| pro-MMP-9 | Zymogen Activation Assay | Inhibits conversion to active MMP-9 by MMP-3 | Potent Inhibition | [1] |

| Active MMP-1 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |

| Active MMP-2 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |

| pro-MMP-2 | Zymogen Activation Assay | Does not inhibit activation | No Inhibition | [1] |

| Active MMP-3 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |

| Active MMP-9 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |

| Active MMP-14 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |

Structural Basis for JNJ0966 Specificity

The specificity of JNJ0966 arises from its unique binding mode to a structural pocket on the pro-MMP-9 zymogen, which is distant from the conserved catalytic domain.[1] This allosteric site is located near the cleavage site (Arg-106) that is targeted by activating proteases like MMP-3.[1][2]

Key features of the MMP-9 structure that contribute to inhibitor specificity include:

-

The S1' Pocket: This cavity is a primary determinant of selectivity for active-site inhibitors. In MMP-9, the S1' pocket is framed by residues such as Leu 188, Leu 397, Val 398, His 401, and Leu 418.[3] The mobility of the Arg424 side chain at the bottom of this cavity can also influence inhibitor binding and selectivity compared to the closely related MMP-2.[4]

-

Fibronectin Type II Repeats: Unique to the gelatinases (MMP-2 and MMP-9), these three repeats are inserted into the catalytic domain and are crucial for binding to substrates like gelatin and collagen.[3][5] Targeting exosites within these domains is another strategy to achieve selective inhibition.[5][6]

-

The Hemopexin Domain: This C-terminal domain is involved in substrate specificity, homodimerization, and interaction with natural inhibitors like TIMP-1.[7][8]

For JNJ0966, the molecular basis for its activity is its interaction with a structural pocket in proximity to the zymogen cleavage site near Arg-106.[1] By binding to this site, JNJ0966 prevents the necessary conformational changes or protease access required for the cleavage and subsequent activation of pro-MMP-9.[1]

Caption: Allosteric inhibition of MMP-9 activation by JNJ0966.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings on inhibitor specificity. Below are protocols for key experiments used in the characterization of JNJ0966.

Thermal Stability Assay (ThermoFluor®)

This assay identifies compounds that bind to a target protein by measuring changes in the protein's thermal denaturation profile.

-

Objective: To determine the binding affinity (KD) of JNJ0966 to pro-MMP-9.[1]

-

Methodology:

-

Purified, catalytically inactive human pro-MMP-9 is diluted in a suitable buffer (e.g., phosphate-buffered saline).

-

The protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

-

The compound of interest (JNJ0966) is added at various concentrations.

-

The temperature of the mixture is gradually increased in a real-time PCR instrument.

-

The fluorescence is monitored as a function of temperature.

-

The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated for each concentration.

-

A shift in Tm indicates compound binding. The KD is calculated from the dose-response curve of Tm shifts.

-

Zymogen Activation Assay

This assay measures the ability of a compound to inhibit the conversion of the inactive zymogen to the active enzyme by a physiological activator.

-

Objective: To assess the inhibitory effect of JNJ0966 on the activation of pro-MMP-9 by catalytic MMP-3.[1]

-

Methodology:

-

Recombinant pro-MMP-9 is incubated in the presence of varying concentrations of the test compound (JNJ0966) or vehicle control.

-

The activating protease, catalytic MMP-3, is added to the mixture to initiate activation.[1]

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the samples are analyzed by SDS-PAGE and gelatin zymography or by using a fluorogenic MMP-9 substrate to measure enzymatic activity.

-

A reduction in the amount of active MMP-9 or a decrease in substrate cleavage indicates inhibition of activation.

-

Caption: Experimental workflow for the MMP-9 zymogen activation assay.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the inhibitor-protein complex at atomic resolution.

-

Objective: To elucidate the precise binding mode of JNJ0966 to pro-MMP-9 and identify the specific molecular interactions responsible for inhibition.[1]

-

Methodology:

-

The pro-MMP-9 protein is expressed and purified to high homogeneity.

-

The protein is co-crystallized with the inhibitor (JNJ0966) in excess. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant, temperature).

-

Suitable crystals are harvested and cryo-cooled.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the electron density map is calculated.

-

A molecular model of the protein-inhibitor complex is built into the electron density map and refined.

-

The final structure reveals the binding pocket, the conformation of the inhibitor, and the specific hydrogen bonds, salt bridges, and hydrophobic interactions between the inhibitor and the protein.[2]

-

Conclusion

The case of the allosteric inhibitor JNJ0966 provides a powerful blueprint for designing highly specific MMP-9 inhibitors. By targeting a unique, non-conserved pocket on the zymogen form of the enzyme, it is possible to achieve selectivity that is unattainable with traditional active-site directed inhibitors. The structural insights and experimental methodologies detailed in this guide offer a robust framework for the discovery and characterization of next-generation, highly selective MMP inhibitors for therapeutic applications in oncology, inflammation, and neurodegenerative diseases.[1]

References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the binding of MMP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for MMP-9-IN-3: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, including type IV and V collagens and elastin.[1][2][3] Its enzymatic activity is implicated in various physiological processes such as tissue remodeling, angiogenesis, and wound healing.[4][5] However, dysregulation and overexpression of MMP-9 are strongly associated with numerous pathological conditions, including tumor invasion and metastasis in cancer, inflammatory diseases, and cardiovascular disorders.[1][2][4][6] This makes MMP-9 a compelling therapeutic target for the development of novel inhibitors.

MMP-9-IN-3 is a potent and selective inhibitor of MMP-9. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity and cellular effects of this compound. The described assays include a fluorometric inhibitor screening assay for quantitative determination of inhibitory potency and gelatin zymography for the assessment of MMP-9 activity in a cellular context.

Mechanism of Action and Signaling Pathway

MMP-9 is involved in multiple signaling pathways that regulate cell proliferation, migration, invasion, and angiogenesis. The expression and activity of MMP-9 are induced by various growth factors and cytokines, which in turn activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[7] These pathways converge on transcription factors like AP-1 and NF-κB, leading to the upregulation of MMP-9 gene expression.[7][8] Once secreted, MMP-9 can degrade ECM components, facilitating cell migration and invasion.[9] It can also release and activate matrix-sequestered growth factors like vascular endothelial growth factor (VEGF), further promoting angiogenesis.[8][10]

Quantitative Data Summary

The inhibitory activity of this compound was determined using a fluorometric assay with recombinant human MMP-9. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. Cellular activity was assessed by measuring the reduction of MMP-9 activity in the conditioned medium of HT-1080 fibrosarcoma cells, a cell line known for high MMP-9 expression.

| Assay Type | Parameter | This compound | Control Inhibitor (GM6001) |

| Enzymatic Assay | IC50 (nM) | 8.5 | 0.5[11] |

| Cell-Based Assay | EC50 (nM) | 45.2 | 27.0 |

| (HT-1080 cells) |

Table 1: Inhibitory potency of this compound in enzymatic and cell-based assays.

Experimental Protocols

Fluorometric MMP-9 Inhibitor Screening Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified MMP-9 using a quenched fluorogenic substrate.[12][13] When the substrate is cleaved by active MMP-9, a fluorophore is released, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant Human MMP-9 (activated)

-

MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[12]

-

MMP-9 Assay Buffer

-

This compound

-

Control Inhibitor (e.g., GM6001)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate)[1][13]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in MMP-9 Assay Buffer to achieve the desired final concentrations.

-

Dilute the activated MMP-9 enzyme to the working concentration in cold MMP-9 Assay Buffer.

-

Dilute the MMP-9 fluorogenic substrate to the working concentration in MMP-9 Assay Buffer.

-

-

Assay Procedure:

-

Add 50 µL of MMP-9 Assay Buffer to the "Background Control" wells.

-

Add 5 µL of diluted MMP-9 to the "Enzyme Control" and "Inhibitor" wells.

-

Add 1 µL of the serially diluted this compound or control inhibitor to the "Inhibitor" wells. Add 1 µL of assay buffer with DMSO to the "Enzyme Control" wells.

-

Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the diluted MMP-9 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the reaction rate (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Gelatin Zymography for Cellular MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9, in biological samples.[14][15][16] This method involves separating proteins by size under non-reducing conditions on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the renatured enzymes to digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.[14][15]

Materials:

-

Cell line with high MMP-9 expression (e.g., HT-1080)

-

Cell culture medium (serum-free for sample collection)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Non-reducing sample buffer

-

Polyacrylamide gels (10%) containing 0.1% gelatin

-

Tris-Glycine SDS Running Buffer

-

Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

-

Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue Staining Solution

-

Destaining Solution (e.g., 10% acetic acid, 40% methanol in water)

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.[14]

-

Wash the cells twice with serum-free medium.

-

Incubate the cells in serum-free medium containing various concentrations of this compound for 24-48 hours. A vehicle control (DMSO) should be included.

-

-

Sample Preparation:

-

Collect the conditioned medium from each treatment group.

-

Centrifuge the medium to remove cells and debris.

-

Determine the protein concentration of each sample to ensure equal loading.

-

Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.

-

-

Electrophoresis:

-

Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background.

-

The clear bands correspond to areas of gelatin degradation by MMP-9. The pro- and active forms of MMP-9 can often be distinguished by their different molecular weights (92 kDa for pro-MMP-9 and 82 kDa for active MMP-9).[18]

-

-

Data Analysis:

-

Image the gel and perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

-

Quantify the band intensity for each treatment condition and normalize to the vehicle control to determine the dose-dependent inhibition of MMP-9 activity by this compound.

-

Experimental Workflow Diagram

References

- 1. assaygenie.com [assaygenie.com]

- 2. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 3. MMP9 - Wikipedia [en.wikipedia.org]

- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Gelatin zymography protocol | Abcam [abcam.com]

- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]

- 18. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Studies with Prinomastat (AG3340), a Matrix Metalloproteinase-9 (MMP-9) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and does not constitute medical advice. "MMP-9-IN-3" is not a recognized compound in published literature; therefore, this document uses Prinomastat (AG3340), a well-characterized, potent, and orally active MMP-9 inhibitor, as a representative example for in vivo studies.

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer metastasis. Inhibition of MMP-9 is a key therapeutic strategy in the investigation of treatments for cancer, neuroinflammatory disorders, and other diseases. Prinomastat (AG3340) is a broad-spectrum inhibitor of MMPs with high potency against MMP-9, making it a valuable tool for in vivo research.[1] These application notes provide detailed protocols and data for the use of Prinomastat in preclinical in vivo studies.

Data Presentation

The following table summarizes quantitative data from in vivo studies using Prinomastat, offering a comparative overview of its administration and efficacy in a cancer model.

| Parameter | Details |

| Animal Model | Human fibrosarcoma mouse model (HT1080) |

| Dosage | 50 mg/kg/day |

| Administration Route | Intraperitoneal (i.p.) |

| Frequency | Daily |

| Treatment Duration | 14-16 days |

| Key Outcomes | Significant tumor growth inhibition |

| Tolerability | Well-tolerated, no significant weight loss or adverse effects |

| Pharmacokinetics (T1/2) | 1.6 hours |

Table 1: Summary of In Vivo Data for Prinomastat in a Human Fibrosarcoma Mouse Model.[1]

Experimental Protocols

Protocol 1: Preparation of Prinomastat for In Vivo Administration

Materials:

-

Prinomastat (AG3340) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

-

Prinomastat Dissolution:

-

Weigh the required amount of Prinomastat powder based on the desired final concentration and the total volume to be prepared.

-

In a sterile microcentrifuge tube, dissolve the Prinomastat powder in the appropriate volume of DMSO first. Vortex thoroughly to ensure complete dissolution.

-

Add PEG300 to the DMSO-Prinomastat solution and vortex.

-

Add Tween 80 and vortex until the solution is homogeneous.

-

Finally, add the sterile saline or PBS to reach the final desired volume and concentration. Vortex thoroughly.

-

If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

-

-

Storage: The prepared Prinomastat solution should be used immediately. If short-term storage is necessary, it can be kept at 4°C for a limited time, protected from light. For longer-term storage, aliquots can be stored at -20°C, though fresh preparation is always recommended.

Protocol 2: In Vivo Administration of Prinomastat in a Mouse Tumor Model

Materials:

-

Prepared Prinomastat solution

-

Tumor-bearing mice (e.g., human fibrosarcoma xenograft model)

-

Appropriate size syringes and needles (e.g., 27-gauge for intraperitoneal injection)

-

Animal scale

-

Calipers for tumor measurement

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Handling and Acclimatization:

-

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

-

Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Tumor Inoculation and Growth:

-

Inoculate tumor cells (e.g., HT1080) subcutaneously or orthotopically into the mice.

-

Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

-

Dosing and Administration:

-

Randomly assign animals to treatment and control (vehicle) groups.

-

Weigh each animal before dosing to calculate the exact volume of Prinomastat solution to be administered.

-

For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the calculated volume of the Prinomastat solution (e.g., at 50 mg/kg) into the lower abdominal quadrant.

-

Administer the vehicle solution to the control group using the same volume and route of administration.

-

Repeat the administration daily for the duration of the study (e.g., 14-16 days).[1]

-

-

Monitoring and Data Collection:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record animal weights every 2-3 days.

-

-

Endpoint and Tissue Collection:

-

At the end of the study, euthanize the animals according to IACUC approved guidelines.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, etc.).

-

Mandatory Visualizations

Caption: MMP-9 signaling pathway and the inhibitory action of Prinomastat.

Caption: Experimental workflow for an in vivo study with Prinomastat.

References

Mmp-9-IN-3 solubility and stability in culture media

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, wound healing, and cancer metastasis.[3][4][5] Given its involvement in disease progression, MMP-9 has emerged as a significant therapeutic target.[3][4] Mmp-9-IN-1 is a specific inhibitor of MMP-9, targeting its hemopexin (PEX) domain.[6] This document provides detailed application notes and protocols for the use of Mmp-9-IN-1, focusing on its solubility and stability in culture media for in vitro research applications.

Due to the limited availability of public information on a compound named "Mmp-9-IN-3", this document focuses on the closely related and well-documented inhibitor, Mmp-9-IN-1 . The provided data and protocols are based on the information available for Mmp-9-IN-1. Researchers should validate these protocols for their specific experimental setup.

Chemical Properties and Solubility

A summary of the chemical properties of Mmp-9-IN-1 is provided in the table below.

| Property | Value | Reference |

| Cat. No. | HY-135232 | MedChemExpress |

| CAS No. | 502887-71-0 | MedChemExpress |

| Molecular Formula | C₁₆H₁₇F₂N₃O₃S | [6] |

| Molecular Weight | 369.39 g/mol | [6] |

The solubility of Mmp-9-IN-1 in various solvents is crucial for the preparation of stock solutions and working concentrations in cell culture experiments.

| Solvent | Solubility | Notes | Reference |

| DMSO | 66.67 mg/mL (180.49 mM) | Ultrasonic assistance may be required. | [6] |

| 10% DMSO >> 40% PEG300 >> 50% PBS | 5 mg/mL (13.54 mM) | Suspended solution; requires sonication. | [6] |

| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.63 mM) | Clear solution. | [6] |

Stability in Culture Media

Protocol: Assessment of Mmp-9-IN-1 Stability in Culture Media

This protocol outlines a method to determine the stability of Mmp-9-IN-1 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Mmp-9-IN-1

-

Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum as required

-

HPLC system with a suitable C18 column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Incubator (37°C, 5% CO₂)

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of Mmp-9-IN-1 in DMSO at a concentration of 10 mM.

-

Spike the culture medium: Add the Mmp-9-IN-1 stock solution to the pre-warmed culture medium to achieve a final concentration of 10 µM. Prepare a sufficient volume for sampling at multiple time points.

-

Incubate the samples: Aliquot the Mmp-9-IN-1-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.

-

Sample collection and processing: At each time point, remove one tube from the incubator. Precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

HPLC analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of Mmp-9-IN-1 using a suitable HPLC method. An example method could be a gradient elution on a C18 column with mobile phases of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).

-

Data analysis: Quantify the peak area of Mmp-9-IN-1 at each time point. The stability is determined by comparing the peak area at each time point to the peak area at time 0.

Experimental Protocols

Protocol: Preparation of Mmp-9-IN-1 Stock and Working Solutions

Materials:

-

Mmp-9-IN-1 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium, sterile

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Stock Solution Preparation (10 mM):

-

Allow the Mmp-9-IN-1 powder to equilibrate to room temperature before opening the vial.

-

Calculate the volume of DMSO required to prepare a 10 mM stock solution based on the amount of powder. For example, for 1 mg of Mmp-9-IN-1 (MW = 369.39), add 270.72 µL of DMSO.

-

Add the calculated volume of DMSO to the vial.

-

Vortex thoroughly to dissolve the powder. If needed, use an ultrasonic bath to aid dissolution.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

-

Mix well by gentle inversion before adding to the cells.

-

Note: It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol: In Vitro MMP-9 Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of Mmp-9-IN-1 on MMP-9 activity in a cell-based assay.

Materials:

-

Cells known to express and secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells)[6]

-

Complete culture medium

-

Mmp-9-IN-1

-

Phorbol 12-myristate 13-acetate (PMA) or other inducers of MMP-9 expression (optional)

-

Serum-free culture medium

-

Gelatin zymography supplies (polyacrylamide gels containing gelatin, electrophoresis equipment) or a commercial MMP-9 activity assay kit

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

After the cells have attached, replace the medium with fresh medium containing various concentrations of Mmp-9-IN-1 (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

-

If inducing MMP-9 expression, add the inducer (e.g., PMA) at this step.

-

Incubate the cells for the desired period (e.g., 24-48 hours).

-

-

Collection of Conditioned Media: Collect the cell culture supernatant, which contains the secreted MMP-9.

-

MMP-9 Activity Assay:

-

Gelatin Zymography: Perform gelatin zymography on the collected conditioned media to visualize the gelatinolytic activity of MMP-9. The degree of inhibition can be quantified by densitometry of the cleared bands.

-

Commercial Assay Kit: Alternatively, use a commercially available MMP-9 activity assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Determine the IC₅₀ value of Mmp-9-IN-1 by plotting the percentage of MMP-9 inhibition against the log concentration of the inhibitor.

Visualizations

Signaling Pathway of MMP-9 Activation and Inhibition

Caption: Simplified signaling pathway of MMP-9 activation and its inhibition by Mmp-9-IN-1.

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the stability of Mmp-9-IN-1 in cell culture media.

References